L-Perillaldehyde

Air sanitation Antimicrobial Volatile organic compounds

Supply of racemic or misidentified perillaldehyde compromises TRPA1 and antimicrobial studies. L-Perillaldehyde (CAS 18031-40-8) is the verified (S)-(-)-enantiomer. • TRPA1 agonist - validated human TRPA1 activation • 53% airborne microbial reduction at 5 mg/m³ (vs. eugenol 13%, citronellal 35%) • MBC 250 μg/mL against V. vulnificus • IC50 14.9 μg/mL U87MG glioblastoma Enantiomeric purity confirmed by optical rotation. Standard global shipping.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 18031-40-8
Cat. No. B192075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Perillaldehyde
CAS18031-40-8
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)C=O
InChIInChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1
InChIKeyRUMOYJJNUMEFDD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Perillaldehyde (CAS 18031-40-8) Procurement Guide: Chemical Identity and Analytical Specifications


L-Perillaldehyde, also referred to as (S)-(−)-Perillaldehyde or (4S)-p-Mentha-1,8-dien-7-al, is a naturally occurring monoterpenoid aldehyde (C₁₀H₁₄O, molecular weight 150.22 g/mol) [1]. It is the predominant volatile constituent of the essential oil derived from Perilla frutescens . The compound is characterized by a chiral cyclohexene ring bearing an isopropenyl group and an aldehyde functional group, which confers specific optical rotation properties (typically [α]²⁰/D -105° to -135° at c=10 in ethanol) [1]. Unlike its synthetic racemate or the (R)-(+)-enantiomer, the (S)-(−)-configuration is identical to that biosynthesized in nature, a critical factor for applications requiring specific stereochemical interactions [2]. Its physicochemical profile (density 0.967 g/mL at 20°C, LogP 3.13) dictates its solubility and partitioning behavior in both biological and formulation contexts [1].

L-Perillaldehyde vs. Generic Monoterpenes: Why Stereochemistry and Functional Group Prevent Interchangeability


Generic substitution of L-Perillaldehyde with other monoterpenes (e.g., limonene, citral, perillyl alcohol) or its enantiomer is scientifically unsound due to three distinct mechanistic drivers. First, stereochemistry dictates enzymatic recognition: baker's yeast reduces the (S)-(−)- and (R)-(+)-enantiomers via different hydrogenation pathways to yield distinct trans- and cis-saturated alcohols, respectively, directly impacting flavor purity and metabolic outcomes [1]. Second, the aldehyde functional group confers a unique reactivity and receptor profile compared to the alcohol (perillyl alcohol) or acid (perillic acid) derivatives. For instance, L-Perillaldehyde partitions into lipid bilayers with a flip-flop rate 700-fold slower than the nonpolar hydrocarbon limonene, altering membrane interaction kinetics [2]. Third, the compound acts as a high-potency agonist of the TRPA1 channel, a property not shared equally by its structural analogs, which implicates it directly in specific sensory and anti-nociceptive pathways [3]. The quantitative evidence below substantiates why selecting the precise (S)-(−)-aldehyde form is a requisite for reproducible, application-specific outcomes.

L-Perillaldehyde Quantitative Differentiation: Head-to-Head Performance Against Key Comparators


L-Perillaldehyde Demonstrates Superior Airborne Antimicrobial Efficacy Compared to Eugenol and Citronellal

In a direct comparative study of six volatile aroma compounds, (−)-perillaldehyde demonstrated the highest antimicrobial activity in an airwasher system, reducing airborne microbial counts by an average of 53%. In contrast, eugenol achieved a reduction of only 13%, and (−)-citronellal reduced counts by 35% [1]. This represents a 4.1-fold higher efficacy for L-perillaldehyde relative to eugenol.

Air sanitation Antimicrobial Volatile organic compounds

L-Perillaldehyde Exhibits Intermediate Potency Against Foodborne Pathogens with Specific Utility Against Vibrio vulnificus

When evaluated against five foodborne pathogens, perillaldehyde displayed a Minimum Bactericidal Concentration (MBC) of 250 μg/mL against Vibrio vulnificus. This positions it as more potent than terpineol and linalool (MBC 1000 μg/mL) but less potent than citral (MBC 100 μg/mL) [1]. Against E. coli, E. coli O157:H7, and S. typhimurium, perillaldehyde at 500 μg/mL achieved complete kill, demonstrating broad-spectrum utility.

Food safety Minimum bactericidal concentration Vibrio vulnificus

L-Perillaldehyde Shows Potent Cytotoxicity Against Glioblastoma Cells Comparable to a Synthetic Epoxide Derivative

In a comparative evaluation against the human U87MG glioblastoma cell line, perillaldehyde (PALD) exhibited an IC50 of 14.888 μg/mL. This potency is comparable to that of the synthetic derivative 1,2-perillaldehyde epoxide (IC50 = 15.087 μg/mL) and the crude essential oil from Mentha crispa (IC50 = 16.263 μg/mL) [1]. The data demonstrate that the natural aldehyde possesses intrinsic cytotoxic activity on par with a chemically modified epoxide analogue, without requiring additional synthetic steps.

Glioblastoma Cytotoxicity U87MG cells

L-Perillaldehyde Displays Moderate Antiproliferative Activity Relative to Perillyl Alcohol in Carcinoma Cell Lines

In a direct head-to-head comparison, perillaldehyde (PALD) exhibited an IC50 of 3 mM against human carcinoma cell lines (BroTo and A549) after 24 hours, whereas perillyl alcohol (POH) demonstrated a 3-fold greater potency with an IC50 of 1 mM [1]. Despite this difference, both compounds induced G1 phase cell cycle arrest at equivalent concentrations (1 mM). Notably, perillyl alcohol uniquely induced apoptosis (hypodiploid/annexin V-positive populations), while perillaldehyde primarily caused cytostatic arrest [1].

Antiproliferative Carcinoma BroTo A549

L-Perillaldehyde Demonstrates Specific Activation of TRPA1 Channel, Distinguishing It from Non-Aldehydic Monoterpenes

L-Perillaldehyde was identified as a high-potency agonist of the human TRPA1 channel when expressed in a heterologous cell system [1]. This receptor activation is directly linked to the compound's chemesthetic (trigeminal) properties. In contrast, limonene—a structurally related monoterpene hydrocarbon lacking the aldehyde moiety—does not activate TRPA1, while cinnamaldehyde (an aromatic aldehyde) does activate it but with a different sensory profile [1]. The specific aldehyde electrophile is critical for covalent modification of TRPA1 cysteine residues.

TRPA1 agonist Chemesthesis Pain perception

L-Perillaldehyde Application Scenarios: Matching Compound-Specific Evidence to Scientific and Industrial Use Cases


Air Sanitation and Indoor Environmental Quality Control

As established by the quantitative evidence in Section 3, L-Perillaldehyde achieves a 53% reduction in airborne microbial load at a concentration of 5 mg/m³, outperforming eugenol (13%) and citronellal (35%) [1]. This makes it a superior candidate for formulation into air sanitization sprays, HVAC additives, or volatile antimicrobial delivery systems for hospitals, food processing facilities, and public spaces where airborne pathogen control is critical. Procurement should prioritize material with verified enantiomeric purity to ensure consistent bioactivity.

Glioblastoma Research and p-Menthane Scaffold Optimization

Based on the demonstrated IC50 of 14.888 μg/mL against U87MG glioblastoma cells—comparable to a synthetic epoxide derivative—L-Perillaldehyde serves as a validated starting material or reference standard for medicinal chemistry programs targeting brain cancers [1]. Researchers should utilize the naturally configured (S)-(−)-enantiomer to maintain stereochemical fidelity in structure-activity relationship (SAR) studies. The compound's lack of genotoxicity in blood cells further supports its use as a lead scaffold.

Food Safety Applications Targeting Vibrio vulnificus

With an MBC of 250 μg/mL against V. vulnificus, L-Perillaldehyde provides a middle-ground potency that is 4-fold more effective than terpineol/linalool yet less aggressive than citral, offering a balanced profile for food preservation where sensory impact and regulatory acceptance are also considerations [1]. It is particularly suited for aquaculture, seafood processing, and ready-to-eat food products where Vibrio contamination is a concern.

Sensory Neuroscience and TRPA1 Channel Research

The confirmed high-potency agonism of the human TRPA1 channel positions L-Perillaldehyde as a critical tool compound for investigating trigeminal chemesthesis, pain perception pathways, and desensitization mechanisms [1]. Unlike limonene, which is inactive at TRPA1, L-Perillaldehyde provides a structurally defined monoterpene aldehyde probe. This is valuable for academic and industrial research programs developing novel analgesics or functional food ingredients that modulate somatosensory experience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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